molecular formula C11H16N2O4 B2918777 tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate CAS No. 1803587-45-2

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate

Cat. No.: B2918777
CAS No.: 1803587-45-2
M. Wt: 240.259
InChI Key: FQACDDCZBDVOLU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable furan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or pathways .

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its unique reactivity makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include carbamate formation and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is unique due to its furan ring, which imparts distinct chemical properties compared to other carbamates. This uniqueness makes it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQACDDCZBDVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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